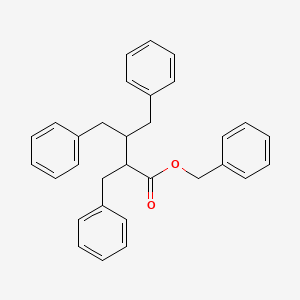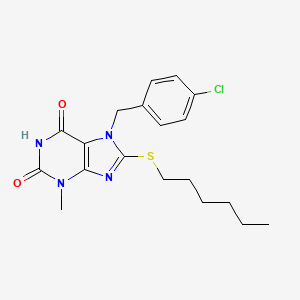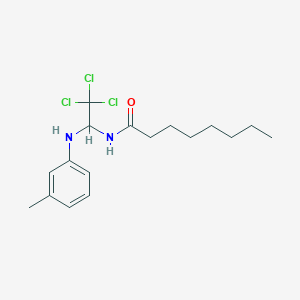
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide is a complex organic compound featuring a thiazole ring, a benzyl group, and a heptanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide typically involves the formation of the thiazole ring followed by the attachment of the benzyl and heptanamide groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzylamine with 2-bromoacetyl chloride can form the intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring. The final step involves the acylation of the thiazole derivative with heptanoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
化学反応の分析
Types of Reactions
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be facilitated using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
類似化合物との比較
Similar Compounds
- N-(4-Methylbenzyl)-1,3-thiazol-2-YL)acetamide
- N-(5-(4-Methylphenyl)-1,3-thiazol-2-YL)butanamide
- N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)octanamide
Uniqueness
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide is unique due to its specific combination of the thiazole ring, benzyl group, and heptanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C18H24N2OS |
|---|---|
分子量 |
316.5 g/mol |
IUPAC名 |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]heptanamide |
InChI |
InChI=1S/C18H24N2OS/c1-3-4-5-6-7-17(21)20-18-19-13-16(22-18)12-15-10-8-14(2)9-11-15/h8-11,13H,3-7,12H2,1-2H3,(H,19,20,21) |
InChIキー |
KFGIRDIGECDOTJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11993789.png)
![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11993794.png)
![3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B11993799.png)






![2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11993836.png)


